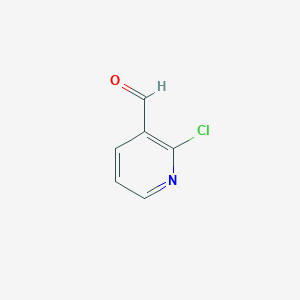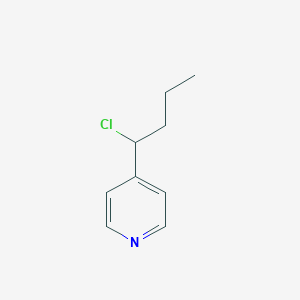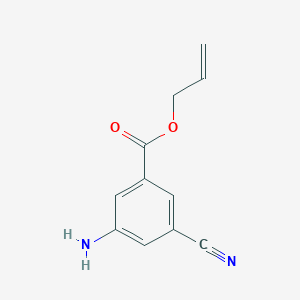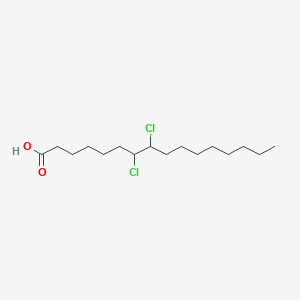
7,8-Dichlorohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichlorohexadecanoic acid (DCHA) is a synthetic fatty acid that has been widely used in scientific research due to its unique properties. DCHA is a halogenated fatty acid that has two chlorine atoms attached to the carbon chain. The presence of these chlorine atoms makes DCHA a potent inhibitor of mitochondrial function, making it an important tool for studying the role of mitochondria in various cellular processes.
Mécanisme D'action
7,8-Dichlorohexadecanoic acid inhibits mitochondrial function by targeting the electron transport chain. Specifically, it inhibits the activity of complex III, leading to a decrease in ATP production and an increase in ROS production. This results in an imbalance in cellular energy metabolism and oxidative stress, which can have a wide range of effects on cellular function.
Effets Biochimiques Et Physiologiques
The effects of 7,8-Dichlorohexadecanoic acid on cellular function are complex and depend on the specific cell type and experimental conditions used. However, some of the common effects of 7,8-Dichlorohexadecanoic acid include a decrease in ATP production, an increase in ROS production, and alterations in mitochondrial morphology and function. These effects can have a wide range of downstream effects on cellular processes, including cell death, inflammation, and changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7,8-Dichlorohexadecanoic acid in lab experiments is its specificity for inhibiting mitochondrial function. This allows researchers to study the role of mitochondria in various cellular processes with a high degree of precision. However, the use of 7,8-Dichlorohexadecanoic acid also has some limitations. For example, the effects of 7,8-Dichlorohexadecanoic acid on cellular function can be highly variable depending on the specific experimental conditions used. Additionally, the use of 7,8-Dichlorohexadecanoic acid can be challenging due to the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research involving 7,8-Dichlorohexadecanoic acid. One area of interest is the role of 7,8-Dichlorohexadecanoic acid in aging and age-related diseases. It has been shown that mitochondrial dysfunction plays a key role in the aging process and the development of age-related diseases, and 7,8-Dichlorohexadecanoic acid could be a valuable tool for studying these processes. Additionally, there is growing interest in the use of 7,8-Dichlorohexadecanoic acid as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the potential applications of 7,8-Dichlorohexadecanoic acid in these areas.
Applications De Recherche Scientifique
7,8-Dichlorohexadecanoic acid has been extensively used in scientific research to study the role of mitochondria in various cellular processes. It has been shown to inhibit mitochondrial function by targeting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This has made 7,8-Dichlorohexadecanoic acid a valuable tool for studying the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Propriétés
Numéro CAS |
129244-82-2 |
|---|---|
Nom du produit |
7,8-Dichlorohexadecanoic acid |
Formule moléculaire |
C16H30Cl2O2 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
7,8-dichlorohexadecanoic acid |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clé InChI |
IWIVTQOROAIDTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
SMILES canonique |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Synonymes |
7,8-Dichlorohexadecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



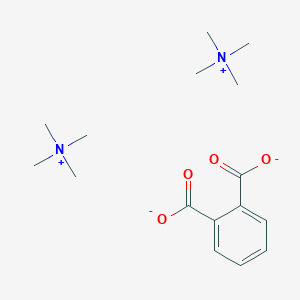

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


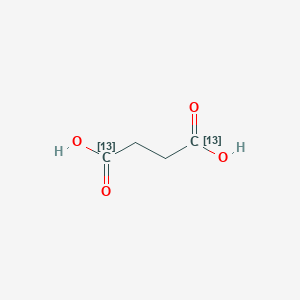
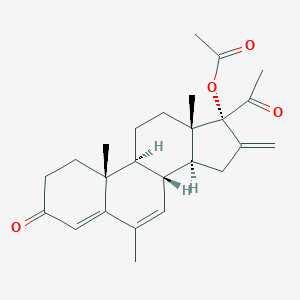

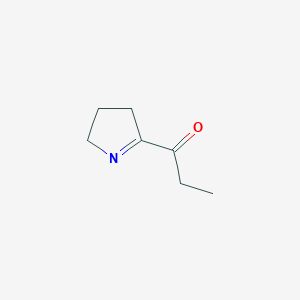
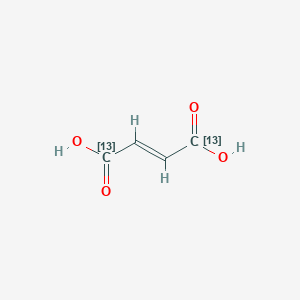
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
